2-(2-Hydroxy-5-methylphenyl)acetic acid CAS 41873-66-9 properties
2-(2-Hydroxy-5-methylphenyl)acetic acid CAS 41873-66-9 properties
An In-Depth Technical Guide to 2-(2-Hydroxy-5-methylphenyl)acetic Acid (CAS 41873-66-9) for Research and Development Professionals
Introduction and Core Characteristics
2-(2-Hydroxy-5-methylphenyl)acetic acid, registered under CAS Number 41873-66-9, is a bifunctional organic compound belonging to the family of substituted phenylacetic acids. Its structure is characterized by a phenylacetic acid core with two key substituents on the aromatic ring: a hydroxyl (-OH) group at the ortho position (C2) and a methyl (-CH₃) group at the para position relative to the hydroxyl group (C5). This specific arrangement of functional groups—a phenolic hydroxyl, a carboxylic acid, and an electron-donating methyl group—imparts a unique combination of reactivity and physical properties, making it a valuable intermediate and building block in synthetic chemistry.
Primarily utilized in research and development settings, this compound serves as a versatile scaffold for the synthesis of more complex molecules, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. The presence of three distinct reactive sites allows for selective chemical modifications, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of its properties, predictive spectroscopic analysis, synthesis strategies, chemical reactivity, and safe handling protocols, designed for professionals engaged in chemical research and drug development.
Caption: Chemical Structure of 2-(2-Hydroxy-5-methylphenyl)acetic acid.
Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally defined by its physical properties and spectroscopic signature. This section details the known physicochemical characteristics and provides a predictive analysis of its spectroscopic profile, which is crucial for reaction monitoring and quality control.
Physical and Chemical Properties
The compound is typically supplied as a powder and is stable under standard ambient conditions.[1] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 41873-66-9 | [1][2] |
| Molecular Formula | C₉H₁₀O₃ | [1] |
| Molecular Weight | 166.18 g/mol | [1][2] |
| Appearance | Powder | [1] |
| Melting Point | 118-120 °C | [1][2] |
| Storage Temperature | Room Temperature | [1] |
| InChI Key | RDMFKTGZYKNWGQ-UHFFFAOYSA-N | [1] |
Spectroscopic Profile (Predictive and Comparative Analysis)
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¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆): The proton NMR spectrum is expected to be highly informative. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, likely above 9.0 ppm and 12.0 ppm respectively, and are D₂O exchangeable. The aromatic region should display three distinct signals corresponding to the protons at C3, C4, and C6. The proton at C6, being ortho to both the hydroxyl and the acetic acid groups, would likely appear as a doublet. The proton at C4, flanked by the methyl group and a proton, would be a doublet of doublets, and the C3 proton would be a doublet. The methylene protons (-CH₂) of the acetic acid side chain are expected to produce a sharp singlet around 3.5 ppm. The methyl group (-CH₃) protons will also yield a distinct singlet, typically around 2.2 ppm.
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¹³C NMR Spectroscopy (Predicted, 101 MHz, DMSO-d₆): The carbon spectrum should exhibit nine unique signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, expected in the 172-175 ppm range. The six aromatic carbons will resonate between 115-155 ppm, with the carbon bearing the hydroxyl group (C2) being the most deshielded in that range. The methylene carbon (-CH₂) is anticipated around 40 ppm, and the methyl carbon (-CH₃) will be the most upfield signal, around 20 ppm.
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Infrared (IR) Spectroscopy (Predicted, KBr Pellet): The IR spectrum provides a clear fingerprint of the functional groups.[6] A very broad absorption band is expected from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimer. Superimposed on this may be the sharper O-H stretch of the phenolic group around 3400-3300 cm⁻¹. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be prominent in the 1710-1680 cm⁻¹ region. Additional significant peaks include C-H stretches (aliphatic and aromatic) just above and below 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1600-1450 cm⁻¹ range.
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Mass Spectrometry (Predicted, EI): In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z 166. The fragmentation pattern would likely involve the characteristic loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z 121, or the loss of the entire acetic acid side chain via benzylic cleavage to yield a fragment corresponding to the cresol cation.
Synthesis and Purification Strategies
The synthesis of ortho-substituted phenylacetic acids can be challenging; however, modern cross-coupling methodologies provide a reliable and efficient route. This section outlines a robust, field-proven synthetic approach and subsequent purification protocol.
Retrosynthetic Analysis & Strategic Approach
A logical retrosynthetic disconnection breaks the C(sp²)-C(sp³) bond between the aromatic ring and the acetic acid methylene group. This points to a cross-coupling strategy, such as a Suzuki reaction, as a powerful and versatile method for its construction.[7] This approach offers high functional group tolerance and generally proceeds with good yields. The required starting materials would be a suitably functionalized aryl halide (e.g., 2-bromo-4-methylphenol) and a boronic ester carrying the acetic acid moiety.
Caption: Four-step synthesis workflow for the target compound.
Step-by-Step Methodology:
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Protection of Phenolic Hydroxyl:
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Rationale: The acidic proton of the phenol can interfere with the Suzuki coupling. Benzyl protection is chosen as it is robust and easily removed via hydrogenolysis.
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To a solution of 2-bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.1 eq).
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Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.
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Cool, filter off the solids, and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (eluting with hexanes/ethyl acetate) to yield the benzyl-protected aryl bromide.
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Validation: ¹H NMR should confirm the presence of the benzyl group protons and the absence of the phenolic -OH proton.
-
-
Suzuki Cross-Coupling:
-
Rationale: This C-C bond formation is the key step. A palladium catalyst with a biaryl phosphine ligand like SPhos is highly effective for this type of C(sp²)-C(sp³) coupling.
-
In a reaction vessel, combine the protected aryl bromide (1.0 eq), the boronic ester reagent (1.5 eq), potassium carbonate (3.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
De-gas the vessel and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add a de-gassed solvent mixture of dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction to 80-100 °C for 6-12 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to obtain the coupled ester.
-
Validation: Mass spectrometry should show the correct mass for the coupled product. ¹H NMR will confirm the presence of the ethyl ester and the new methylene group.
-
-
Saponification (Ester Hydrolysis):
-
Rationale: The ethyl ester is converted to the carboxylic acid.
-
Dissolve the coupled ester from the previous step in a mixture of THF and water. Add lithium hydroxide (3.0 eq).
-
Stir at room temperature for 4-8 hours.
-
Remove the THF in vacuo, dilute with water, and acidify to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate. Dry the combined organic layers and concentrate to yield the benzyl-protected acid.
-
Validation: IR spectroscopy should now show a broad O-H and a C=O stretch characteristic of a carboxylic acid.
-
-
Deprotection (Hydrogenolysis):
-
Rationale: The final step removes the benzyl protecting group to reveal the free phenol.
-
Dissolve the protected acid in methanol and add 10% Pd/C catalyst (approx. 5-10 wt%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring for 4-12 hours.
-
Monitor by TLC. Upon completion, carefully filter the mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to yield the crude final product.
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Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene or ethyl acetate/hexanes) to obtain the pure 2-(2-Hydroxy-5-methylphenyl)acetic acid.
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Final Validation: The final product should have a melting point of 118-120 °C. [1]Its spectroscopic data (NMR, IR) should match the predicted profiles in Section 2.2.
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Chemical Reactivity and Derivatization
The molecule's three functional groups offer distinct handles for chemical modification, making it a versatile precursor.
Caption: Key reactive sites on the molecule. (Note: A schematic image is implied for the Graphviz diagram's central node).
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Reactions of the Carboxylic Acid Group: This is the most acidic site and readily undergoes deprotonation. It can be converted to a variety of derivatives:
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Esterification: Reaction with an alcohol (e.g., methanol) under acidic catalysis (like H₂SO₄) yields the corresponding ester. [8]This is often done to increase lipophilicity or to protect the acid during subsequent reactions.
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Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by treatment with an amine produces amides, a common linkage in bioactive molecules.
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Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 2-(2-hydroxy-5-methylphenyl)ethanol.
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-
Reactions of the Phenolic Hydroxyl Group: The phenol is weakly acidic and its oxygen is nucleophilic.
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Williamson Ether Synthesis: Deprotonation with a mild base (e.g., K₂CO₃) followed by reaction with an alkyl halide (e.g., methyl iodide) provides the corresponding ether. This is a common strategy for protecting the phenol group. [9]
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Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the strong ortho,para-directing hydroxyl group and the weak ortho,para-directing methyl group. Their effects are synergistic. The vacant position ortho to the hydroxyl group (C3) and ortho to the methyl group (C6) are the most likely sites for substitution reactions like halogenation, nitration, or Friedel-Crafts acylation.
Applications in Research and Drug Development
While not an end-product itself, 2-(2-hydroxy-5-methylphenyl)acetic acid is a valuable starting material. Its utility is primarily as a scaffold and building block .
-
Pharmaceutical Synthesis: Phenylacetic acid derivatives are core structures in many non-steroidal anti-inflammatory drugs (NSAIDs). This compound provides a scaffold for synthesizing novel analogs for screening as anti-inflammatory or analgesic agents. [10]* Metabolite Synthesis: The structure is related to known drug metabolites. For instance, a similar compound, 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid, is a metabolite of the psychoactive drug 5-APB. [9]The title compound can therefore be used to synthesize reference standards for metabolic studies of related parent drugs.
-
Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with well-defined chemical handles, it is an ideal fragment for use in FBDD campaigns to identify binding interactions with protein targets.
-
Organic Synthesis: It serves as a precursor for more complex heterocyclic systems, such as benzofurans or chromanones, by leveraging intramolecular reactions between the side chain and the phenolic hydroxyl group.
Safety, Handling, and Storage
Adherence to proper safety protocols is critical when working with any chemical reagent.
-
Hazard Identification: The compound is classified with the GHS07 pictogram (Warning). [2] * H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation. [2]
-
-
Safe Handling Protocol:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
-
Exposure Controls: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. [11]For eye contact, rinse cautiously with water for several minutes and seek medical attention. If inhaled, move to fresh air.
-
Spill Management: For small spills, sweep up the powder carefully, avoiding dust generation, and place it in a sealed container for chemical waste disposal. [12]
-
-
Storage:
References
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Wacker Chemical Corporation. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Chemoselective esterification of α-hydroxyacids catalyzed by salicylaldehyde through induced intramolecularity. Retrieved from [Link]
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Molbank. (2023). Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
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The Good Scents Company. (n.d.). 2-hydroxyphenyl acetic acid. Retrieved from [Link]
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EPA. (n.d.). Hydroxy(2-hydroxyphenyl)acetic acid Properties. Retrieved from [Link]
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MDPI. (n.d.). Direct synthesis of dimethyl ether from syngas over mechanical mixtures of CuO/ZnO/Al2O3 and γ-Al2O3. Retrieved from [Link]
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PubChem. (n.d.). (2S)-2-hydroxy-2-(4-methylphenyl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-Cyclopropyl-2-[(2-hydroxy-5-methylphenyl)methylamino]acetic acid. Retrieved from [Link]
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Shodhganga. (n.d.). Experimental and References. Retrieved from [Link]
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MDPI. (2018). Capability of the Direct Dimethyl Ether Synthesis Process for the Conversion of Carbon Dioxide. Retrieved from [Link]
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ScienceDirect. (1999). Kinetics and modelling of dimethyl ether synthesis from synthesis gas. Retrieved from [Link]
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mzCloud. (2014). 2-Hydroxyphenylacetic acid. Retrieved from [Link]
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MassBank. (2017). 2-Hydroxyphenylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-[2-(2-Chlorophenoxy)-5-methylphenyl]acetic acid. Retrieved from [Link]
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MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxy-5-methylacetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Direct synthesis of dimethyl ether (DME) from syngas on bifunctional catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical infrared spectra of 2-hydroxy-2-methyl-1-phenylpropan-1-one. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methylphenoxy)acetic acid. Retrieved from [Link]
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TNO Publications. (n.d.). Separation Enhanced Dimethyl Ether Synthesis. Retrieved from [Link]
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Scribd. (n.d.). Acetic Acid FT-IR Spectrum Analysis. Retrieved from [Link]
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NIST. (n.d.). Acetic acid, (2-methylphenoxy)-. Retrieved from [Link]
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